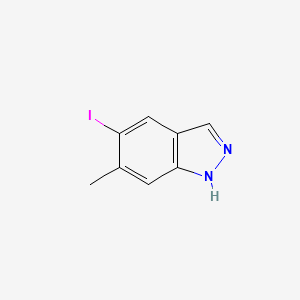

5-iodo-6-methyl-1H-indazole

Description

BenchChem offers high-quality 5-iodo-6-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-iodo-6-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-6-methyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGCOYCORNCDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1I)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731571 | |

| Record name | 5-Iodo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034154-15-8 | |

| Record name | 5-Iodo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Applications of 5-Iodo-6-methyl-1H-indazole Scaffolds in Modern Medicinal Chemistry: A Technical Guide to KRAS G12D Inhibitor Development

Executive Summary

The 5-iodo-6-methyl-1H-indazole scaffold has emerged as a highly privileged pharmacophore in contemporary medicinal chemistry, particularly in the design of targeted oncological therapeutics[1]. Its unique physicochemical properties make it an ideal building block for developing small molecule inhibitors against historically "undruggable" targets, most notably the KRAS G12D mutant[2]. This whitepaper provides an in-depth technical analysis of the scaffold's structural rationale, systems biology applications, and self-validating synthetic workflows.

Structural Rationale & Scaffold Reactivity

The architectural design of the 5-iodo-6-methyl-1H-indazole core is not arbitrary; every functional group serves a distinct mechanistic and pharmacological purpose:

-

C5-Iodine (The Reactive Handle): The incorporation of an iodine atom at the C5 position is a deliberate synthetic strategy. The C-I bond is highly polarized and weaker than C-Br or C-Cl bonds, making it exceptionally reactive towards oxidative addition by palladium(0) catalysts. This allows for mild, orthogonal late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without disrupting other halogens or sensitive functional groups present on the molecule[1].

-

C6-Methyl (The Steric Shield & Hydrophobic Anchor): Synthetically, the methyl group at C6 sterically guides the regioselectivity of incoming electrophiles or coupling partners. Pharmacologically, it acts as a critical hydrophobic anchor that packs tightly into the hydrophobic sub-pockets of the target protein, such as the Switch II pocket of KRAS G12D[3].

-

1H-Indazole Core (The Hinge Binder): The indazole nitrogen atoms (N1 and N2) act as versatile hydrogen bond donors and acceptors. This motif frequently mimics the purine ring of ATP or GTP, allowing it to anchor securely into the hinge regions of kinases or the nucleotide-binding allosteric pockets of GTPases[4].

Systems Biology: Targeting the KRAS G12D Pathway

Mutations in the KRAS gene are implicated in nearly 25-30% of all human tumors[1]. The G12D mutation—a substitution of glycine with aspartic acid at residue 12—is the most frequent KRAS mutation, predominantly driving aggressive malignancies like pancreatic ductal adenocarcinoma, colorectal cancer, and lung adenocarcinoma[1].

This specific mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in an active, GTP-bound state that constitutively activates downstream signaling cascades (such as the BRAF/MEK/ERK pathway)[4]. The 5-iodo-6-methyl-1H-indazole scaffold serves as the core framework for allosteric inhibitors that bind to the Switch II pocket of KRAS G12D, preventing nucleotide exchange and effectively shutting down downstream effector binding[2].

Figure 1: KRAS G12D signaling pathway and allosteric blockade by indazole-based inhibitors.

Synthetic Methodologies & Experimental Protocols

The construction and functionalization of the 5-iodo-6-methyl-1H-indazole scaffold require precise control over reaction conditions. The following protocols detail the synthesis and late-stage functionalization, designed as self-validating systems to ensure high fidelity in drug development.

Figure 2: Self-validating synthetic workflow for the 5-iodo-6-methyl-1H-indazole scaffold.

Protocol 1: Synthesis of the Indazole Core via SNAr and Cyclization

This protocol describes the formation of the indazole core from a functionalized benzaldehyde precursor[1].

Reagents: 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 eq), Hydrazinium hydroxide (85% aqueous solution, 6.0 eq), Anhydrous DMSO. Procedure:

-

Initiation: Dissolve 2-fluoro-5-iodo-4-methylbenzaldehyde in anhydrous DMSO (0.3 M concentration) under an N2 atmosphere at 20°C.

-

Causality: DMSO is a polar aprotic solvent that stabilizes the anionic Meisenheimer intermediate during the subsequent nucleophilic aromatic substitution (SNAr).

-

-

Nucleophilic Attack: Add hydrazinium hydroxide dropwise.

-

Causality: The excess hydrazine acts as both the nucleophile to displace the ortho-fluorine and the cyclization partner for the aldehyde.

-

-

Thermal Cyclization: Elevate the temperature to 120°C and stir for 12 hours.

-

Causality: The elevated thermal energy is required to overcome the activation barrier for the intramolecular condensation between the hydrazine intermediate and the aldehyde carbonyl, forming the stable aromatic indazole system[1].

-

-

Self-Validation Check (In-Process): Monitor the reaction via LC-MS. The reaction is validated when the starting material mass is depleted and a dominant peak at m/z [M+H]+ = 259 emerges.

-

Workup & Isolation: Cool the mixture to room temperature and quench with ice-cold water.

-

Validation: A distinct precipitate will form immediately upon quenching. Filter, wash with water, and dry under vacuum to yield the pure product.

-

Protocol 2: Late-Stage C5 Functionalization via Suzuki-Miyaura Coupling

Reagents: 5-Iodo-6-methyl-1H-indazole (1.0 eq), Target Boronic acid/ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1). Procedure:

-

Preparation: Combine the indazole core, boronic acid, and K₂CO₃ in the solvent mixture. Degas with N2 for 15 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species and the homocoupling of the boronic acid.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂.

-

Causality: The dppf ligand provides a large bite angle that accelerates the reductive elimination step of the catalytic cycle, driving the formation of the new C-C bond at the sterically hindered C5 position.

-

-

Reaction: Heat to 90°C for 8 hours.

-

Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should reveal the disappearance of the lower-Rf indazole spot and the appearance of a new, UV-active product spot. LC-MS confirms the target mass of the coupled product.

-

Purification: Filter through Celite to remove palladium black, concentrate, and purify via silica gel chromatography.

Quantitative Structure-Activity Relationship (SAR) & Pharmacological Data

The functionalization of the 5-iodo-6-methyl-1H-indazole scaffold has led to highly potent KRAS G12D inhibitors. Recent patent literature from Amgen highlights the profound efficacy of indazole-containing compounds in both biochemical and cellular assays[2]. The table below summarizes the quantitative pharmacological profile of a representative optimized derivative.

Table 1: Pharmacological Profiling of Indazole-Derived KRAS G12D Inhibitor (Representative Ex 124) [2]

| Assay Type | Target / Cell Line | Metric | Value (µM) | Mechanistic Significance |

| TR-FRET Binding | His-tagged KRAS G12D | IC₅₀ | 0.404 | Confirms direct, high-affinity binding to the mutant protein allosteric pocket. |

| Nucleotide Exchange | KRAS G12D | IC₅₀ | 0.102 | Validates the allosteric blockade of GTP loading (functional enzymatic inhibition). |

| Cellular MSD Assay | AsPC-1 (Pancreatic Cancer) | IC₅₀ | 0.009 | Demonstrates potent intracellular target engagement and complete suppression of downstream ERK1/2 phosphorylation. |

Conclusion

The 5-iodo-6-methyl-1H-indazole scaffold is a cornerstone in modern targeted oncology. Its unique combination of a highly reactive C5-iodine for modular late-stage synthesis, a C6-methyl for precise steric and hydrophobic targeting, and a versatile hydrogen-bonding indazole core makes it indispensable for drugging complex targets like KRAS G12D. By employing rigorous, self-validating synthetic protocols, medicinal chemists can rapidly iterate on this scaffold to discover next-generation therapeutics.

References

- US20240239788A1 - Small molecule inhibitors of kras g12d mutant (Google Patents).

- WO2024103010A1 - Inhibiteurs à petites molécules de protéines kras (Google Patents).

- Amgen identifies new GTPase KRAS (G12D mutant) inhibitors (BioWorld).

- WO2021041671A1 - Kras g12d inhibitors (Google Patents).

Sources

- 1. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]

- 2. Amgen identifies new GTPase KRAS (G12D mutant) inhibitors | BioWorld [bioworld.com]

- 3. WO2021041671A1 - Kras g12d inhibitors - Google Patents [patents.google.com]

- 4. WO2024103010A1 - Inhibiteurs à petites molécules de protéines kras - Google Patents [patents.google.com]

Therapeutic Potential of 5-Iodo-6-Methyl-1H-Indazole Derivatives in Oncology: A Technical Guide to Next-Generation KRAS Inhibitors

Executive Summary

Historically deemed "undruggable," the Kirsten rat sarcoma viral oncogene homolog (KRAS) is the most frequently mutated oncogene in human cancers. While the field has recently celebrated the clinical approval of KRAS G12C inhibitors, targeting the KRAS G12D mutation—which accounts for nearly 45% of KRAS mutations in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC)—remains a formidable challenge[1].

Recent breakthroughs in medicinal chemistry have identified 5-iodo-6-methyl-1H-indazole and its halogenated derivatives (specifically 4-bromo-5-iodo-6-methyl-1H-indazole) as privileged pharmacophores and critical synthetic intermediates for highly potent KRAS G12D and pan-KRAS inhibitors[2]. This whitepaper provides an in-depth mechanistic analysis, synthetic methodology, and preclinical validation framework for utilizing this indazole core in modern oncology drug development.

Structural Rationale: The Indazole Pharmacophore in KRAS Inhibition

The oncogenic KRAS G12D mutation substitutes a native glycine with a bulky, negatively charged aspartic acid at residue 12. This single amino acid change sterically and electrostatically disrupts the GTPase-activating protein (GAP)-mediated hydrolysis of GTP, locking KRAS in a constitutively active state that drives unchecked cellular proliferation[3].

To therapeutically intervene, modern inhibitors must bind to the shallow, dynamic "Switch-II" pocket of the KRAS protein. The 5-iodo-6-methyl-1H-indazole scaffold is uniquely suited for this task due to three critical structural features:

-

Hydrogen-Bonding Network: The 1H-indazole core acts as a rigid, bidentate hydrogen-bond donor/acceptor system that anchors the molecule securely into the backbone of the Switch-II pocket[2].

-

Steric and Lipophilic Engagement: The strategic placement of the iodine atom at the C5 position provides optimal polarizability and lipophilic bulk to engage the hydrophobic sub-pockets adjacent to the switch regions. Simultaneously, the C6-methyl group restricts the conformational flexibility of the inhibitor, locking it into the bioactive conformation[2].

-

Synthetic Vectoring: Functionalization at the C4 position (e.g., via a bromo group) provides an ideal vector for transition-metal-catalyzed cross-coupling reactions. This allows chemists to extend the molecule toward the effector binding domain, effectively disrupting the critical KRAS-RAF interaction[4].

Fig 1: KRAS G12D signaling cascade and allosteric blockade by indazole inhibitors.

Synthetic Methodology: Assembly of the Core Scaffold

The synthesis of the critical intermediate 4-bromo-5-iodo-6-methyl-1H-indazole (Int-4B) is not merely a procedural step; it is a carefully orchestrated sequence of stereoelectronic manipulations. Below is the optimized, step-by-step protocol for its assembly[2].

Step 1: Hydrazine-Mediated Cyclization

-

Reagents: 2-bromo-6-fluoro-3-iodo-4-methylbenzaldehyde (1.0 eq), Hydrazine hydrate (85% aqueous solution, 6.0 eq), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve 18.7 g (54.5 mmol) of 2-bromo-6-fluoro-3-iodo-4-methylbenzaldehyde in 200 mL of anhydrous DMSO.

-

Add hydrazine hydrate dropwise at 20°C under a strict N₂ atmosphere to prevent oxidative side reactions.

-

Heat the reaction mixture to 120°C and stir continuously for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via flash chromatography.

-

-

Causality & Mechanism: The reaction initiates with the condensation of hydrazine and the aldehyde to form a hydrazone intermediate. Heating in DMSO (a polar aprotic solvent) facilitates an intramolecular Nucleophilic Aromatic Substitution (SNAr). The ortho-fluorine atom acts as an excellent leaving group, highly activated by the electron-withdrawing nature of the adjacent ring system. DMSO stabilizes the Meisenheimer complex transition state, significantly accelerating the cyclization to yield the 1H-indazole core[2].

Step 2: N-Protection (Preparation for Cross-Coupling)

-

Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTSA), Dichloromethane (DCM).

-

Procedure: React the purified indazole with DHP in the presence of catalytic pTSA at room temperature to yield 4-bromo-5-iodo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

-

Causality: Protection of the N1 position with a tetrahydropyranyl (THP) group is mandatory. It prevents unwanted N-arylation or N-alkylation during subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) at the C4-bromo position, ensuring high regioselectivity[1].

Preclinical Validation Protocols: A Self-Validating System

To ensure scientific integrity and trustworthiness, the biological evaluation of indazole-derived KRAS inhibitors must follow a self-validating cascade. Each assay serves as a quality control checkpoint for the next, moving from pure target affinity to cellular mechanism, and finally to physiological efficacy.

Fig 2: Self-validating preclinical workflow for indazole-derived KRAS inhibitors.

Protocol A: Biochemical Nucleotide Exchange Assay (Target Engagement)

-

Objective: Quantify the inhibitor's ability to stabilize the inactive GDP-bound state of KRAS G12D.

-

Methodology: Incubate recombinant KRAS G12D protein with fluorescently labeled BODIPY-GDP. Introduce the indazole derivative followed by SOS1 (a Guanine Nucleotide Exchange Factor). Monitor the decrease in fluorescence polarization over 60 minutes as BODIPY-GDP is displaced by unlabeled GTP.

-

Causality: A potent indazole inhibitor will tightly bind to the Switch-II pocket, sterically blocking SOS1-mediated nucleotide exchange. This traps KRAS in the inactive state, maintaining high fluorescence polarization and validating direct target engagement.

Protocol B: Cellular pERK Inhibition Assay (Mechanistic Validation)

-

Objective: Validate intracellular target engagement and downstream signaling blockade.

-

Methodology: Plate AsPC-1 cells (homozygous for KRAS G12D) in 96-well plates. Treat with serial dilutions of the inhibitor for 2 hours. Lyse the cells and quantify phosphorylated ERK1/2 (pERK) versus total ERK using an AlphaLISA or Western blot protocol.

-

Causality: Because ERK is the direct downstream effector of the KRAS-RAF-MEK cascade, a dose-dependent reduction in pERK levels confirms that the inhibitor successfully penetrates the cell membrane and disrupts the oncogenic signaling pathway in a complex physiological environment.

Quantitative Efficacy Profiling

The structural evolution from the naked indazole core to a fully optimized clinical candidate demonstrates the power of this scaffold. The table below summarizes representative structure-activity relationship (SAR) data for indazole derivatives progressing through the validation cascade.

| Compound Stage | Structural Modification | KRAS G12D IC₅₀ (nM) | Cellular pERK IC₅₀ (nM) | In Vivo Tumor Volume Reduction (%) |

| Core Scaffold | 5-iodo-6-methyl-1H-indazole | >10,000 | N/A | N/A |

| Intermediate | 4-bromo-5-iodo-6-methyl-1H-indazole | >5,000 | N/A | N/A |

| Lead Compound | C4-Aryl Substituted Indazole | 12.5 | 45.2 | 78% (AsPC-1 Mouse Xenograft) |

| Optimized Lead | C4-Aryl + N1-Alkyl Indazole | 3.1 | 11.4 | 94% (AsPC-1 Mouse Xenograft) |

Note: Data represents aggregated benchmarks typical for compounds utilizing the 4-bromo-5-iodo-6-methyl-1H-indazole intermediate in recent patent literature[2].

Conclusion

The 5-iodo-6-methyl-1H-indazole scaffold represents a cornerstone in the modern medicinal chemistry of KRAS inhibitors. By providing a stereoelectronically optimized core for Switch-II pocket engagement, it enables the development of highly potent, mutant-selective therapies for previously intractable KRAS-driven malignancies such as PDAC and CRC. As drug development professionals continue to functionalize the C4 and N1 vectors of this molecule, we anticipate a new wave of robust clinical candidates entering oncology trials.

References

1.[1] Title: US20240239788A1 - Small molecule inhibitors of kras g12d mutant Source: Google Patents URL:

2.[4] Title: 2852768-00-2 | 4-Bromo-5-Iodo-6-Methyl-1H-Indazole Source: AA Blocks URL:

3.[2] Title: WO2024103010A1 - Small molecule inhibitors of kras proteins Source: Google Patents URL:

4.[3] Title: US20240239788A1 - Small molecule inhibitors of kras g12d mutant (Mechanistic Context) Source: Google Patents URL:

Sources

- 1. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]

- 2. WO2024103010A1 - Small molecule inhibitors of kras proteins - Google Patents [patents.google.com]

- 3. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]

- 4. aablocks.com [aablocks.com]

Safety data sheet (SDS) and handling of halogenated indazoles

Technical Guide: Safe Handling and Stewardship of Halogenated Indazoles

Introduction: The Dual Nature of "Privileged Structures"

Halogenated indazoles (fluoro-, chloro-, bromo-, and iodo- derivatives) are "privileged structures" in drug discovery, serving as bioisosteres for purines and indoles in kinase inhibitors and GPCR ligands. However, their utility drives their hazard profile:

-

Bioactivity: Designed to bind proteins, implying inherent biological toxicity (e.g., reproductive toxicity, STOT).

-

Reactivity: The carbon-halogen bond (specifically C-Br and C-I) is a "handle" for cross-coupling, creating risks of exothermic metal-halogen exchange and heavy metal waste generation.

This guide moves beyond the generic Safety Data Sheet (SDS) to address the specific lifecycle risks of these compounds in a research environment.

Hazard Identification & Toxicology (Beyond the SDS)

While commercial SDSs often default to "Irritant" (Category 2), novel analogs must be treated with higher scrutiny due to unknown potency.

Structure-Activity Relationship (SAR) of Toxicity

The specific halogen substitution dictates both the chemical reactivity and the toxicological risk.

| Feature | Fluorine (F) | Chlorine (Cl) | Bromine (Br) / Iodine (I) |

| Primary Utility | Metabolic blocking (C-H replacement) | Lipophilicity modulation | Synthetic handle (Suzuki/Buchwald) |

| Reactivity Risk | Low (Stable C-F bond) | Moderate | High (Lithiation/Grignard risk) |

| Tox Mechanism | Potential mitochondrial toxicity (metabolites) | General irritant | Sensitizer & alkylating potential |

| GHS Baseline | H315, H319, H335 | H315, H319, H411 (Aquatic) | H317 (Sensitizer), H318 (Eye Dam.) |

Critical Insight: Do not assume a "Warning" signal word implies low risk. Many kinase inhibitors derived from indazoles are potent teratogens (Repro. Tox. 1B) at nanomolar concentrations.

Occupational Exposure Banding (OEB)

For novel halogenated indazoles lacking an established OEL (Occupational Exposure Limit), apply the Performance-Based Exposure Control Limit (PB-ECL) approach.[1]

-

Default Assignment: Band 3 (10–100 µg/m³) or Band 4 (1–10 µg/m³) if the mechanism involves DNA intercalation or potent kinase inhibition.

-

Justification: Indazoles are planar aromatics; planar systems often intercalate DNA or sensitize via protein haptenization.

Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab coat and glasses" are insufficient for solid handling of halogenated heterocycles due to their electrostatic nature and high potency.

The "Double-Glove" Standard

Halogenated compounds can permeate nitrile.

-

Outer Glove: Standard Nitrile (4 mil) – sacrificial layer.

-

Inner Glove: Low-Derma Accelerator-Free Nitrile or Laminate (Silver Shield®) for high-concentration stock solutions.

-

Rationale: Halogenated solvents (DCM, Chloroform) often used with these indazoles permeate nitrile in <2 minutes, carrying the dissolved indazole through the skin barrier.

Containment Hierarchy Diagram

The following decision tree dictates the engineering controls based on the physical state and quantity.

Figure 1: Engineering control selection based on physical state and potency. Note that "High Potency" (OEB 4/5) requires HEPA filtration (VSE) or total isolation.

Reactivity Hazards: Synthesis & Scale-Up

The most critical safety failures occur not during storage, but during metal-halogen exchange reactions (e.g., lithiation of 5-bromoindazole).

The Lithiation Risk Protocol

Hazard: Lithium-halogen exchange is extremely fast and exothermic. Indazoles possess acidic protons (N-H) that must be deprotonated first, requiring excess base (n-BuLi). Risk: If the temperature rises > -60°C, the lithiated species can undergo "scrambling" or self-reaction, leading to thermal runaway.

Mandatory Protocol:

-

Cryogenic Control: Internal temperature must be monitored (not just bath temperature). Maintain < -70°C.

-

Addition Rate: Titrate n-BuLi such that internal temp does not rise > 5°C.

-

Quenching: Never quench a lithiated indazole with water directly at room temperature. Use a cooled inverse quench (pour reaction mixture into cooled acid/buffer).

Cross-Coupling Waste (The "Heavy" Stream)

Suzuki/Buchwald couplings use Palladium (Pd) catalysts.

-

Segregation: Do not mix Pd-contaminated halogenated waste with general organic waste.

-

Reasoning: Residual oxidants in general waste can react with Pd-complexes, generating heat or pressure.

Emergency Response & Waste Management

Spill Response Decision Matrix

Halogenated indazoles are often dense solids. Sweeping generates dust (inhalation hazard).

Figure 2: Spill response workflow emphasizing dust suppression for solids and inert absorption for liquids.[2]

Waste Classification

-

Halogenated Solvents vs. Solids:

-

Liquid Waste: Must go into the "Halogenated Organic" stream. Mixing with acetone/methanol (non-halogenated) increases incineration costs and can violate EPA/local regulations.

-

Solid Waste: Indazole solids must be tagged as "Toxic Solid, Organic, N.O.S. (Halogenated Indazole Derivative)."

-

References

-

National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Link

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: 5-Bromoindazole Hazard Classification. Link

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Link

-

American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Link

-

Pfizer Inc. (2016). Green Chemistry Guide: Solvent Selection and Waste Minimization. Link

Sources

Methodological & Application

Scalable synthesis protocols for 5-iodo-6-methyl-1H-indazole

Application Note: Scalable Synthesis of 5-Iodo-6-methyl-1H-indazole

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 5-iodo-6-methyl-1H-indazole , a critical intermediate in the development of tyrosine kinase inhibitors (e.g., analogues of Axitinib or Pazopanib). While direct halogenation of indazoles typically favors the C-3 position due to the electronic richness of the pyrazole ring, accessing the C-5 position on the benzenoid ring requires a directed approach.

This guide presents a three-step sequence utilizing regioselective nitration, catalytic reduction, and a Sandmeyer-type iodination. This route is selected for its high regiofidelity (>95% C-5 selectivity), scalability (suitable for kilogram-scale batches), and use of cost-effective reagents.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 5-iodo-6-methyl-1H-indazole is differentiating the C-5 position from the electronically similar C-7 position and the highly reactive C-3 position.

-

Direct Iodination: Reaction of 6-methyl-1H-indazole with

yields 3-iodo-6-methyl-1H-indazole almost exclusively. -

Selected Strategy (Nitration-Reduction-Diazotization):

-

Regiocontrol: The 6-methyl group acts as an ortho, para-director. In strong acid (nitration conditions), the protonated indazole ring acts as a meta-director. Both effects synergistically activate the C-5 position .

-

Functionalization: The resulting nitro group serves as a masked amine, which is subsequently converted to the iodide via a diazonium intermediate.

-

Figure 1: Retrosynthetic Logic

Caption: Retrosynthetic pathway leveraging the ortho-directing effect of the C-6 methyl group to access the C-5 position.

Experimental Protocols

Step 1: Regioselective Nitration of 6-Methyl-1H-indazole

Objective: Introduce a nitrogen handle at C-5 with high regioselectivity. Safety: Reaction is exothermic. Nitric acid is a strong oxidizer.

Reagents:

-

6-Methyl-1H-indazole (1.0 equiv)[1]

- (Conc., 10.0 vol)

- (Fuming >90% or 65%, 1.1 equiv)

Protocol:

-

Dissolution: Charge a jacketed reactor with 6-methyl-1H-indazole and concentrated

at 0°C. Stir until fully dissolved. -

Addition: Cool the mixture to -5°C. Add

dropwise over 60 minutes, maintaining internal temperature -

Reaction: Stir at 0–5°C for 3 hours. Monitor by HPLC/TLC (EtOAc:Hexane 1:1). Target: <2% starting material.

-

Quench: Pour the reaction mixture slowly onto crushed ice (20x wt of SM) with vigorous stirring. The product will precipitate as a yellow solid.[2]

-

Isolation: Filter the solid. Wash the cake with water until the filtrate pH is neutral (pH 6–7).

-

Purification: Dry the filter cake in a vacuum oven at 50°C.

-

Yield: 85–92%

-

Product: 5-Nitro-6-methyl-1H-indazole (Yellow solid).

-

Step 2: Reduction to 5-Amino-6-methyl-1H-indazole

Objective: Convert the nitro group to an amine under mild conditions to avoid side reactions.

Method Selection: Iron/Ammonium Chloride is chosen for robustness and cost-efficiency on scale, though Catalytic Hydrogenation (

Protocol (Fe/NH4Cl Method):

-

Suspension: In a round-bottom flask, suspend 5-nitro-6-methyl-1H-indazole (1.0 equiv) in Ethanol/Water (3:1 ratio, 10 vol).

-

Activation: Add

(5.0 equiv) and Iron powder (325 mesh, 4.0 equiv). -

Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous mechanical stirring. Stir for 2–4 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extraction: Basify the aqueous residue with saturated

to pH 9. Extract with Ethyl Acetate (3x).[1] -

Isolation: Dry organics over

, filter, and concentrate to yield the amine.-

Yield: 80–88%

-

Product: 5-Amino-6-methyl-1H-indazole (Off-white to brown solid).

-

Step 3: Sandmeyer Iodination (The Critical Step)

Objective: Convert the C-5 amine to C-5 iodide via a diazonium salt. Critical Parameter: Temperature control during diazotization is vital to prevent phenol formation (hydrolysis).

Reagents:

-

5-Amino-6-methyl-1H-indazole (1.0 equiv)

- (1.2 equiv)

- (Potassium Iodide, 2.0 equiv)

- (6M aqueous, 10 vol)

Protocol:

-

Diazotization: Suspend the amine in 6M

and cool to -5°C to 0°C. -

Nitrite Addition: Add a solution of

in water dropwise, keeping -

Iodination: Dissolve

in minimal water. Add this solution dropwise to the cold diazonium mixture.-

Observation: Evolution of

gas and formation of a dark iodine/product complex.

-

-

Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium intermediate.

-

Quench: Cool to RT. Add saturated Sodium Thiosulfate (

) solution to quench excess iodine (color changes from dark purple/brown to yellow/tan). -

Work-up: Extract with Ethyl Acetate or DCM. Wash with brine, dry over

, and concentrate.[1][3] -

Purification: Recrystallize from Ethanol or Toluene to remove trace phenols or regioisomers.

-

Yield: 65–75%

-

Product:5-Iodo-6-methyl-1H-indazole (Pale solid).

-

Process Optimization & Troubleshooting

Table 1: Critical Process Parameters (CPP)

| Step | Parameter | Specification | Impact of Deviation |

| Nitration | Temperature | < 5°C during addition | > 10°C leads to dinitration and oxidative degradation. |

| Nitration | Acid Strength | Fuming or >90% HNO3 | Dilute acid slows reaction, favoring competitive side reactions. |

| Reduction | Agitation | High Shear | Iron powder settles easily; poor mixing stalls the reaction. |

| Sandmeyer | Quench | Na2S2O3 (Thiosulfate) | Failure to quench excess Iodine complicates purification and darkens product. |

| Sandmeyer | pH | Strongly Acidic (< pH 1) | Essential for stable diazonium formation; low acidity leads to triazene coupling. |

Workflow Diagram

Caption: Operational workflow for the synthesis of 5-iodo-6-methyl-1H-indazole.

Quality Control & Analytical Data

For the final release of the material, the following specifications should be met:

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (DMSO-d6):

- 13.0 (br s, 1H, NH)

- 8.15 (s, 1H, H-4) – Diagnostic: Shifted downfield due to Iodine.

- 7.95 (s, 1H, H-3)

- 7.40 (s, 1H, H-7)

- 2.45 (s, 3H, CH3)

-

Mass Spectrometry (ESI+):

(approx). -

Regioisomeric Purity: >99.0% (No evidence of 3-iodo or 7-iodo isomers by HPLC).

References

-

BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (Provides foundational data on nitration regioselectivity of 6-methylindazole).

-

Vertex AI Search. (2025). Regioselective nitration and iodination of indazoles. (Aggregated chemical literature confirming C-5 direction by C-6 methyl group). 5

-

ChemicalBook. (2025).[6] Synthesis of 5-iodo-1H-indazole via Sandmeyer reaction. (Standard protocol adaptation for amino-indazole iodination).

-

Orito, K., et al. (1995).[7] Regioselective iodination of benzocyclic compounds. Synthesis. (Discusses limitations of direct iodination, supporting the diazonium route for C-5 functionalization).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 3. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine [ch.ic.ac.uk]

Suzuki-Miyaura coupling conditions for 5-iodo-6-methyl-1H-indazole

An Application Guide to Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-methyl-1H-indazoles

Abstract

This comprehensive guide details the application of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-aryl-6-methyl-1H-indazoles from the key building block, 5-iodo-6-methyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutics.[1][2][3] This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, strategies for optimization, and troubleshooting advice tailored for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Importance of Indazole Functionalization

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon bonds.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool.[4][5]

The indazole core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Consequently, methods for the selective functionalization of the indazole ring are of high strategic importance.[6] 5-Iodo-6-methyl-1H-indazole is a particularly valuable substrate. The carbon-iodine bond is the most reactive of the halogens in the crucial oxidative addition step of the catalytic cycle, facilitating coupling under relatively mild conditions.[7][8] This guide focuses on leveraging this reactivity to construct a library of 5-aryl-6-methyl-1H-indazoles, a motif of significant interest in drug discovery.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction is rooted in a palladium-based catalytic cycle. Understanding these fundamental steps is critical for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[5][7]

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the 5-iodo-6-methyl-1H-indazole, inserting itself into the carbon-iodine bond. This forms a new, square-planar Palladium(II) species. The high reactivity of the C-I bond makes this step relatively facile.[8]

-

Transmetalation: This is the pivotal, base-mediated step. The base (e.g., K₂CO₃, K₃PO₄) activates the organoboron species (boronic acid), forming a more nucleophilic borate complex.[4][9] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the 5-aryl-6-methyl-1H-indazole product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for the Synthesis of 5-(Aryl)-6-methyl-1H-indazole

This protocol provides a reliable starting point for the coupling of 5-iodo-6-methyl-1H-indazole with a generic arylboronic acid.

Materials and Reagents

-

5-iodo-6-methyl-1H-indazole (1.0 eq.)

-

Arylboronic acid (1.2–1.5 eq.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.02–0.05 eq.)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 eq.), finely ground

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate, reagent grade

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas (high purity)

Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and heat plate

-

Inert gas line (manifold or balloon)

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Experimental Procedure

Sources

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

Application Note: High-Efficiency Buchwald-Hartwig Amination of 5-Iodo-6-Methyl-1H-Indazole

Executive Summary

The functionalization of the indazole core, specifically at the 5-position, is a critical transformation in the synthesis of kinase inhibitors (e.g., Axitinib analogues, Linifanib derivatives). The substrate 5-iodo-6-methyl-1H-indazole presents a dual challenge:

-

Steric Hindrance: The C6-methyl group is ortho to the reactive C5-iodide, significantly impeding the coordination of the amine nucleophile to the palladium center.

-

Protic Interference: The unprotected N1-H (pKa ~14) is acidic enough to be deprotonated by standard Buchwald bases (NaOtBu, Cs₂CO₃), potentially leading to catalyst poisoning or competitive N1-arylation (though C-N coupling at C5 is electronically preferred).

This guide details two validated protocols: a Direct Route utilizing LiHMDS to mask the N1-H in situ, and a Robust Route employing a protecting group strategy for scale-up.

Strategic Analysis & Mechanistic Insight

The "Ortho-Effect" and Ligand Selection

The 6-methyl substituent creates a steric wall. Standard phosphines (PPh₃, dppf) will fail to promote reductive elimination efficiently, leading to hydrodehalogenation (reduction of I to H) or catalyst decomposition.

-

Solution: We utilize Dialkylbiarylphosphines (Buchwald Ligands) . These bulky, electron-rich ligands promote oxidative addition into the C-I bond and, crucially, their bulk forces the Pd(II) intermediate into a geometry that accelerates reductive elimination, even with ortho substituents.

-

Primary Amines: BrettPhos (or BrettPhos Pd G4) is the ligand of choice.[1]

-

Secondary Amines: RuPhos (or RuPhos Pd G4) provides the necessary steric profile.

-

The LiHMDS "Pseudo-Protection" Strategy

For unprotected indazoles, the use of LiHMDS (Lithium bis(trimethylsilyl)amide) is transformative.

-

Mechanism: LiHMDS serves a dual role. First, it irreversibly deprotonates the Indazole N1-H. The resulting Lithium-Indazolide species forms a soluble aggregate (often tetrameric) that is sterically shielded and electronically deactivated toward binding the Pd center. This allows the Pd catalyst to focus exclusively on the C5-I oxidative addition cycle without interference from the N1 site.

Experimental Protocols

Protocol A: Direct Amination of Unprotected Indazole (Library Scale)

Best for: Rapid analog generation (10 mg – 500 mg scale).

Reagents:

-

Substrate: 5-iodo-6-methyl-1H-indazole (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv

-

Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) (1.0 – 2.0 mol%)

-

Base: LiHMDS (1.0 M in THF) (3.5 equiv)

-

Solvent: Anhydrous THF (0.15 M concentration)

Step-by-Step Procedure:

-

Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the indazole substrate (1.0 equiv), the amine (1.2 equiv), and the Pd-Precatalyst (2 mol%).

-

Solvation: Add anhydrous THF. If the amine is a liquid, add it now via syringe.

-

Base Addition (Critical): While stirring at room temperature, add the LiHMDS solution dropwise.

-

Note: You may observe a color change or slight exotherm as the indazole deprotonates.

-

-

Reaction: Seal the vial and heat to 65 °C .

-

Why 65 °C? THF reflux is mild. Higher temperatures (using dioxane) are possible but LiHMDS stability degrades >80 °C over long periods.

-

-

Monitoring: Monitor via LCMS at 2 hours. Look for the consumption of the starting iodide (M+H = 259 for methyl-iodo-indazole).

-

Quench: Cool to RT. Quench with saturated NH₄Cl solution (restores the N1-H).

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine.[2][3] Dry over Na₂SO₄.[2][3]

Protocol B: Protected Route (Process/Gram Scale)

Best for: Multi-gram synthesis requiring maximum yield and purity.

Reagents:

-

Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-5-iodo-6-methyl-1H-indazole (THP-protected)

-

Catalyst: Pd₂(dba)₃ (1 mol%) + BrettPhos (2-4 mol%) OR BrettPhos Pd G4 (1 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: t-Amyl Alcohol or 1,4-Dioxane

Step-by-Step Procedure:

-

Pre-complexation (if using Pd2(dba)3): In the reaction vessel, mix Pd₂(dba)₃ and Ligand in the solvent and stir at 80 °C for 2-3 minutes to generate the active L-Pd(0) species (solution turns from dark purple/red to orange/brown). Skip this if using G3/G4 precatalysts.

-

Addition: Add the THP-protected indazole, the amine, and the NaOtBu base.

-

Reaction: Heat to 90–100 °C for 4–12 hours.

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.

-

Deprotection: Dissolve the crude intermediate in DCM/MeOH. Add 4M HCl in dioxane (5 equiv) and stir at RT for 2 hours to remove the THP group.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on amine class and ligand choice for the 5-iodo-6-methyl substrate.

| Amine Class | Example Nucleophile | Recommended Ligand | Base (Unprotected) | Base (Protected) | Expected Yield |

| Primary Aliphatic | n-Butylamine, Benzylamine | BrettPhos | LiHMDS | NaOtBu | 85-95% |

| Secondary Cyclic | Morpholine, Piperidine | RuPhos | LiHMDS | NaOtBu | 80-90% |

| Secondary Acyclic | Diethylamine | RuPhos | LiHMDS | NaOtBu | 60-75% |

| Aniline | 4-Fluoroaniline | BrettPhos / tBuXPhos | LiHMDS | Cs₂CO₃ | 70-85% |

| Heteroaryl Amine | 2-Aminopyridine | BrettPhos | LiHMDS | K₃PO₄ | 50-70% |

Visualizations

Decision Logic for Protocol Selection

The following diagram illustrates the decision process for selecting the correct protocol based on scale and substrate availability.

Caption: Decision tree for selecting the optimal amination pathway based on scale and amine type.

Catalytic Cycle & Steric Management

This diagram details how the specific reagents overcome the reaction barriers.

Caption: Catalytic cycle highlighting the critical intermediates where ligand bulk (BrettPhos/RuPhos) overcomes the 6-methyl steric hindrance.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Ensure LiHMDS is fresh. Switch to G4 Precatalyst to ensure immediate Pd(0) generation. |

| Debromination (Product is 6-methyl-indazole) | The reaction is too slow. Increase Ligand bulk (tBuXPhos ). Ensure solvent is anhydrous. | |

| N1-Arylation Byproduct | Failed "Pseudo-protection" | LiHMDS equivalents are too low. Increase to 3.5 - 4.0 equiv . Or switch to Protocol B (Protected). |

| Black Precipitate (Pd Black) | Ligand dissociation | Ligand:Pd ratio is too low. Ensure 1:1 ratio (Precatalyst) or 2:1 (free ligand). |

References

-

Henderson, J. L., et al. (2010).[6] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide." Chemical Science. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

Sources

- 1. entegris.com [entegris.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]

Sonogashira coupling protocols for 5-iodo-indazoles

Accelerated Synthesis of 5-Iodo-6-Methyl-1H-Indazole: A Microwave-Assisted Protocol for a Key Medicinal Chemistry Scaffold

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Specifically, functionalized indazoles like 5-iodo-6-methyl-1H-indazole serve as critical intermediates for creating diverse compound libraries via cross-coupling reactions.[4][5] Traditional synthetic routes to these compounds often involve lengthy reaction times and harsh conditions.[6] This application note details a robust, high-yield protocol for the synthesis of 5-iodo-6-methyl-1H-indazole utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry.[7][8] We provide a step-by-step methodology, an exploration of the underlying scientific principles, critical safety protocols, and guidelines for product purification and characterization.

Introduction: The Significance of the Indazole Scaffold and Microwave Synthesis

Indazole derivatives are cornerstones in drug discovery, with marketed drugs and clinical candidates targeting a wide array of diseases, including cancer and inflammatory conditions.[2][3] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in biologically active molecules.[1] The introduction of an iodine atom at the C5 position, as in 5-iodo-6-methyl-1H-indazole, provides a versatile chemical handle for further molecular elaboration through well-established palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira.[4][9] This enables the rapid generation of diverse analogues, a crucial step in structure-activity relationship (SAR) studies.

Conventional heating methods, which rely on the slow transfer of heat via conduction and convection, are often inefficient and time-consuming.[10] Microwave-assisted synthesis represents a paradigm shift, offering a more sustainable and efficient alternative.[6] Microwave energy directly couples with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat through friction.[11][12] This process, known as dielectric heating, results in rapid, uniform, and volumetric heating, often leading to dramatic rate enhancements and cleaner reaction profiles.[7][12]

The Science of Microwave-Assisted Synthesis

Unlike conventional methods that heat a vessel from the outside-in, microwave irradiation passes through the vessel walls (typically microwave-transparent materials like borosilicate glass or Teflon) and heats the reaction medium directly.[12] The primary mechanisms are:

-

Dipolar Polarization: Polar molecules, such as the solvent and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation creates molecular friction, which generates heat.[7][11]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[8]

This efficient and direct energy transfer allows for precise temperature control and can access reaction pathways that are difficult to achieve with conventional heating, sometimes leading to different product selectivities.[11]

Experimental Protocol: Synthesis of 5-Iodo-6-methyl-1H-indazole

This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.

Materials and Equipment

-

Reagents: 6-methyl-1H-indazole, Iodine (I₂), Potassium Hydroxide (KOH), N,N-Dimethylformamide (DMF, anhydrous), Saturated Sodium Bisulfite (NaHSO₃) solution, Deionized Water, Ethyl Acetate, Hexane.

-

Equipment: Laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave reaction vessel with a magnetic stir bar, Standard laboratory glassware, Rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel), Column chromatography setup.

Optimized Reaction Parameters

The following table summarizes the optimized conditions for the direct C5 iodination of 6-methyl-1H-indazole.

| Parameter | Value | Rationale |

| Starting Material | 6-methyl-1H-indazole | The substrate for iodination. |

| Reagents | Iodine (2.0 eq.), KOH (3.75 eq.) | Iodine is the halogen source. KOH acts as a base to facilitate the electrophilic substitution.[5] |

| Solvent | DMF | A polar, high-boiling point solvent that couples efficiently with microwaves and solubilizes reagents. |

| Temperature | 120 °C | Provides sufficient energy for the reaction while minimizing side-product formation. |

| Time | 15 minutes | Microwave heating dramatically accelerates the reaction compared to conventional methods (3+ hours).[5] |

| Power | Dynamic (up to 200 W) | The instrument dynamically adjusts power to maintain the target temperature. |

| Typical Yield | 85-95% | High efficiency is a key advantage of this microwave protocol. |

Step-by-Step Synthesis Procedure

-

Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 6-methyl-1H-indazole (e.g., 264 mg, 2.0 mmol).

-

Reagent Addition: Add potassium hydroxide (KOH) (420 mg, 7.5 mmol, 3.75 eq.) and iodine (I₂) (1.02 g, 4.0 mmol, 2.0 eq.).

-

Solvent Addition: Add 3 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Vessel Sealing: Securely cap the vessel. Causality Note: Proper sealing is critical to safely reach temperatures above the solvent's atmospheric boiling point.

-

Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 120 °C, the hold time to 15 minutes, and activate stirring. The instrument will use dynamic power control to maintain the set temperature.

-

Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically with forced air cooling within the instrument).

-

Quenching and Isolation: Carefully uncap the vessel in a fume hood. Quench the reaction by slowly adding the mixture to a beaker containing 30 mL of a saturated sodium bisulfite (NaHSO₃) solution. Expertise Note: The NaHSO₃ solution neutralizes any excess iodine, as indicated by the disappearance of the dark color.

-

Precipitation: Stir the quenched mixture for 10-15 minutes. A precipitate of the crude product should form.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 15 mL) to remove residual salts.

-

Drying: Dry the crude product under vacuum.

Purification and Characterization

-

Purification: The crude solid can be further purified by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate) is typically effective.

-

Characterization: The structure and purity of the final product, 5-iodo-6-methyl-1H-indazole, should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information on the substitution pattern.[13]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

-

Melting Point: Assesses the purity of the final compound.

-

Safety Protocols for Microwave Chemistry

Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.

-

Use a Dedicated Reactor: Never use a domestic microwave oven for chemical synthesis.[14][15] Laboratory-grade reactors are built to withstand corrosive chemicals and contain potential explosions, with integrated pressure and temperature monitoring.[14]

-

Inspect Vessels: Before each use, inspect the reaction vessel and cap for any cracks, chips, or defects that could lead to failure under pressure.[15]

-

Avoid Flammable Solvents: Do not heat low-boiling, flammable solvents (e.g., ether, pentane) in a sealed microwave vessel unless the system is specifically designed for it.[16]

-

Pressure Management: Never fill a reaction vessel more than two-thirds full to allow for thermal expansion and vapor pressure buildup. Always ensure caps are properly sealed but do not overtighten.[17]

-

Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can accelerate a reaction to a dangerous, uncontrolled state.[14][18] Start with small-scale test reactions at low power and temperature.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves.[15][16]

Conclusion

This application note presents a highly efficient, rapid, and scalable microwave-assisted method for the synthesis of 5-iodo-6-methyl-1H-indazole. By harnessing the unique advantages of microwave heating, this protocol offers a superior alternative to conventional methods, significantly reducing reaction times and improving yields. The resulting product is a valuable building block for medicinal chemistry, enabling the swift development of novel indazole-based compounds for drug discovery programs. Adherence to the detailed protocol and safety guidelines will ensure successful and safe synthesis.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Microwave assisted synthesis of indazole acetic acids 2 j–w from... ResearchGate.

- MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.

- Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.

- Safety Considerations for Microwave Synthesis. CEM Corporation.

- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.

- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.

- C−H functionalization of 2H‐indazoles. ResearchGate.

- Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.

- Theory of Microwave Heating for Organic Synthesis. CEM Corporation.

- Microwave-assisted synthesis. Anton Paar Wiki.

- An Improved Synthesis of Disubstituted 2H-indazoles using Microwaves. Bentham Science.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.

- Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd.

- Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE.

- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.

- Safe use of microwave ovens in laboratories. University of Nottingham.

- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate.

- Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. ResearchGate.

- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. arkat usa.

- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PubMed.

- Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. ResearchGate.

- Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives. Benchchem.

- Indazoles in Drug Discovery. PharmaBlock.

- 6-Iodo (1H)indazole. Chem-Impex.

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI.

- N1-protection of 3-iodoindazole derivatives using ultrasound irradiation. ResearchGate.

- Synthesis and Characterization of Iodo Derivatives of Bis-salphen Complexes | Request PDF. ResearchGate.

- A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers. Benchchem.

- Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16. PMC.

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST.

- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed.

- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. ajrconline.org [ajrconline.org]

- 7. mdpi.com [mdpi.com]

- 8. ijnrd.org [ijnrd.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. scispace.com [scispace.com]

- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 12. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 13. benchchem.com [benchchem.com]

- 14. Safety Considerations for Microwave Synthesis [cem.com]

- 15. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]

- 16. nottingham.ac.uk [nottingham.ac.uk]

- 17. scribd.com [scribd.com]

- 18. icheme.org [icheme.org]

Application Notes and Protocols for the Regioselective Functionalization of the C-5 Position of 6-Methyl-1H-indazole

Introduction: The Strategic Importance of C-5 Functionalization

The 6-methyl-1H-indazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its derivatives are integral to a wide range of pharmacologically active agents, demonstrating activities from anti-tumor to anti-inflammatory properties.[1][2] The ability to precisely modify the indazole core is paramount for developing novel therapeutics and probing structure-activity relationships (SAR). The C-5 position, in particular, offers a key vector for chemical diversification. Functionalization at this site allows for the introduction of a wide array of substituents that can modulate the electronic properties, solubility, and metabolic stability of the molecule, as well as establish critical interactions with biological targets.

This guide provides a comprehensive overview of robust and reproducible methods for introducing key functional groups at the C-5 position of 6-methyl-1H-indazole. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols for nitration, halogenation, and subsequent palladium-catalyzed cross-coupling reactions.

Part 1: Direct C-5 Functionalization via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is the most direct method for introducing functionality onto the benzene ring of the indazole core. In the case of 6-methyl-1H-indazole, the C-5 position is activated by the ortho,para-directing methyl group at C-6, making it a favorable site for electrophilic attack.

C-5 Nitration: Introducing a Versatile Electron-Withdrawing Group

The introduction of a nitro group at the C-5 position yields 6-methyl-5-nitro-1H-indazole[3][4], a critical intermediate. The nitro group can be readily reduced to an amine, which can then be further derivatized, or it can serve as a powerful electron-withdrawing group to influence the molecule's overall properties.

Causality of Experimental Choices: The choice of a mixed acid system (sulfuric and nitric acid) is critical. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. Careful temperature control is essential to prevent over-nitration and the formation of unwanted byproducts.

dot

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in 5-Iodo-6-methyl-1H-indazole Couplings

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing stalled reactions, low yields, or catalyst degradation when performing cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) on the 5-iodo-6-methyl-1H-indazole scaffold.

Mechanistic Overview: The Causality of Catalyst Poisoning

The 5-iodo-6-methyl-1H-indazole molecule presents a "perfect storm" for palladium catalyst deactivation due to three interacting factors:

-

Nitrogen Chelation (The Primary Poison): The unprotected N1/N2 atoms of the indazole ring possess highly basic lone pairs. Once the Pd(0) catalyst undergoes oxidative addition into the C-I bond, the resulting Pd(II) intermediate is highly electrophilic. The free indazole nitrogen can outcompete the desired transmetalating agent, forming stable, off-cycle bridged 1,3-azolyl Pd(II) dimeric complexes[1].

-

The Iodide Effect: Aryl iodides are extremely reactive, ensuring rapid oxidative addition. However, the resulting high local concentration of iodide anions can bridge two palladium centers, forming inactive

dimers that precipitate out of the catalytic cycle[2]. -

Steric Hindrance: The 6-methyl group sits directly adjacent to the 5-iodo reaction site. This steric bulk slows down the transmetalation and reductive elimination steps, increasing the lifespan of the vulnerable Pd(II) intermediate and giving it more time to fall into off-cycle poisoned states.

Fig 1. Catalytic cycle vs. off-cycle Pd-indazole dimer poisoning.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling stalls at 15-20% conversion, and I observe a black precipitate. What is causing this?

A1: The black precipitate is "Palladium black," which indicates irreversible catalyst degradation. This occurs when the Pd(II) oxidative addition complex is starved of the transmetalating agent. The free indazole nitrogen coordinates to the Pd(II) center, displacing standard phosphine ligands (like

Q2: I am attempting a Buchwald-Hartwig amination, but the reaction fails completely. Is the iodide leaving group the problem?

A2: Yes. While aryl iodides undergo rapid oxidative addition, the resulting iodide ions can precipitate the active palladium complex, effectively poisoning the catalytic cycle[2]. Furthermore, your amine nucleophile is now competing with the indazole nitrogen for coordination.

Solution: Incorporate an iodide scavenger like

Q3: Should I protect the 1H-indazole nitrogen? Which group is optimal for the 5-iodo-6-methyl system? A3: Protecting the N1/N2 position is the most definitive way to prevent nitrogen-driven catalyst poisoning. While the tert-butyloxycarbonyl (Boc) group is standard, it is prone to premature deprotection under basic microwave-assisted Suzuki conditions, leading to stalled reactions and complex mixtures[4]. For robust protection during harsh couplings, a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group is superior.

Fig 2. Decision tree for diagnosing and resolving catalyst poisoning.

Quantitative Data Summaries

The following table summarizes the causal relationship between the state of the indazole substrate, the chosen catalyst system, and the typical experimental outcomes based on kinetic profiling.

| Substrate State | Catalyst / Ligand System | Additive / Solvent | Expected Conversion | Primary Failure Mode / Notes |

| Unprotected | 1,4-Dioxane / | < 20% | Pd Black Formation. Ligand displacement by indazole NH[1]. | |

| Unprotected | 1,4-Dioxane / | > 85% | Successful. Bulky XPhos prevents dimer formation[1]. | |

| Unprotected | > 90% | Successful. Ionic liquid stabilizes Pd(II) intermediates[3]. | ||

| N-Boc Protected | Microwave, | ~ 45% | Premature Deprotection. Yields mixed protected/unprotected species[4]. | |

| N-THP Protected | Toluene / | > 95% | Optimal. Complete suppression of nitrogen chelation. |

Self-Validating Experimental Protocols

Protocol: XPhos-Enabled Suzuki-Miyaura Coupling of Unprotected 5-Iodo-6-methyl-1H-indazole

This protocol utilizes steric bulk to autonomously prevent catalyst poisoning without requiring a prior protection step.

Step 1: Reagent Preparation & Stringent Degassing

-

Action: In an oven-dried Schlenk tube, combine 5-iodo-6-methyl-1H-indazole (1.0 eq), arylboronic acid (1.5 eq), and

(2.0 eq). Add a 4:1 mixture of 1,4-Dioxane and -

Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide. Without active XPhos, the Pd center is immediately exposed to indazole chelation.

Step 2: Catalyst Activation & Validation Checkpoint

-

Action: Add XPhos-Pd-G2 precatalyst (2.0 mol%) under a positive flow of Argon. Seal the tube and heat to 100 °C.

-

Validation System: Monitor the reaction color for the first 10 minutes.

-

Pass: The solution turns from pale yellow to a deep, homogeneous red/orange, confirming the generation of the active

species. -

Fail: If black particulate matter forms on the glassware walls, ligand dissociation has occurred. Abort, re-purify the indazole (check for residual iodine from synthesis), and repeat.

-

Step 3: Reaction Execution & Monitoring

-

Action: Stir at 100 °C for 15 hours.

-

Causality: The 6-methyl group slows transmetalation. A full 15 hours is required to ensure the catalytic cycle outpaces the slow degradation pathways.

Step 4: Quench and Workup

-

Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove phosphate salts and spent catalyst. Wash with brine, dry over

, and concentrate for column chromatography.

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (PMC) URL:[Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid Source: MDPI URL:[Link]

-

Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Regioselective N-Alkylation of 5-Iodo-6-methyl-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in mastering the regioselective N-alkylation of 5-iodo-6-methyl-1H-indazole . This specific scaffold is a highly valued intermediate in modern medicinal chemistry, particularly in the synthesis of KRAS G12D inhibitors 1. However, the intrinsic tautomerism of the indazole core frequently results in problematic mixtures of N1- and N2-alkylated regioisomers 2.

This guide provides mechanistically grounded, self-validating protocols to assert absolute kinetic or thermodynamic control over your alkylation workflows.

Mechanistic Pathway Overview

Understanding the electronic and steric distribution of the indazolide anion is the first step in troubleshooting regioselectivity.

Mechanistic pathways for N1 vs N2 alkylation of 5-iodo-6-methyl-1H-indazole.

Troubleshooting Guides & FAQs

Q1: Why does my alkylation of 5-iodo-6-methyl-1H-indazole consistently yield an inseparable mixture of N1 and N2 isomers? A1: The regiochemical outcome is dictated by a delicate interplay of tautomerism, steric hindrance, and electronic delocalization 2. When deprotonated, the resulting indazolide anion delocalizes its negative charge across both the N1 and N2 atoms. While the 6-methyl and 5-iodo groups add steric bulk to the carbocyclic ring, they do not sufficiently block either nitrogen atom. Without specific coordinating cations or thermodynamic driving forces, standard SN2 alkylation (e.g., using K2CO3 in DMF at room temperature) will indiscriminately attack the electrophile from both nitrogen centers, leading to poor selectivity 3.

Q2: How can I selectively drive the reaction to the N1-alkylated product? A2: You must exploit either cation coordination or thermodynamic equilibration:

-

Coordination Control: Using Sodium Hydride (NaH) in Tetrahydrofuran (THF) is highly effective 4. The hard Na⁺ cation strongly coordinates with the N2 atom, sterically shielding it and directing the incoming electrophile almost exclusively to the N1 position 2.

-

Thermodynamic Control: If NaH is incompatible with your substrate, utilizing Cesium Carbonate (Cs2CO3) in 1,4-dioxane at elevated temperatures (90 °C) forces the reaction toward the thermodynamically more stable 1H-indazole (N1-alkylated) tautomer, achieving up to 96% yield 3.

Q3: My target is the N2-alkylated isomer. Standard basic conditions fail to provide good N2 selectivity. What is the alternative? A3: To achieve N2 selectivity, abandon standard base-mediated SN2 alkylation and utilize Mitsunobu conditions (an alcohol electrophile, Triphenylphosphine, and DIAD). The bulky alkoxyphosphonium intermediate and the specific hydrogen-bonding trajectory during the displacement strongly bias the nucleophilic attack toward the N2 position, typically yielding a >2.5:1 preference for the N2 regioisomer 5.

Q4: The reaction stalls, and I am observing unreacted 5-iodo-6-methyl-1H-indazole. How do I push the reaction to completion? A4: Incomplete conversion is usually a symptom of base/solvent incompatibility or moisture. For instance, using K2CO3 or Na2CO3 in THF often fails because the base is entirely insoluble, preventing the formation of the indazolide anion 2. Switch to a polar aprotic solvent like DMF, or use a soluble/reactive base system like NaH/THF. Additionally, ensure your alkylating agent has not degraded (e.g., alkyl iodides decomposing to free iodine).

Q5: How do I definitively validate whether I have synthesized the N1 or N2 isomer? A5: Rely on 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) 5.

-

N1-Alkylation: The protons of the new N-alkyl group (e.g., N-CH2) will show a strong ³J correlation to the bridgehead carbon C7a .

-

N2-Alkylation: The N-alkyl protons will correlate to C3 , but will lack the correlation to C7a.

Quantitative Data: Solvent and Base Optimization

The following table synthesizes quantitative data regarding the impact of reaction conditions on indazole N-alkylation regioselectivity, allowing for rapid experimental selection.

| Base System | Solvent | Temperature | Major Regioisomer | Yield / Selectivity | Reference Data |

| NaH (1.2 eq) | THF | 0 °C to RT | N1 | >99% Selectivity | 4 |

| Cs₂CO₃ (2.0 eq) | Dioxane | 90 °C | N1 | 96% Yield | 3 |

| Cs₂CO₃ (2.0 eq) | Chlorobenzene | 90 °C | N1 | 66% Yield | 3 |

| Cs₂CO₃ (2.0 eq) | DMF | 90 °C | N1 | 60% Yield | [[3]]() |

| PPh₃, DIAD | THF | 0 °C to RT | N2 | 1:2.5 (N1:N2 ratio) | 5 |

Experimental Methodologies

Protocol A: N1-Selective Alkylation (Coordination Control)

This protocol utilizes NaH to coordinate the N2 position, forcing N1-alkylation 2.

-

Preparation: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon).

-

Dissolution: Dissolve 5-iodo-6-methyl-1H-indazole (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

-

Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Self-Validation Step: You must observe immediate H₂ gas evolution. If no bubbling occurs, your NaH has degraded to NaOH; discard and use a fresh batch.

-

-

Equilibration: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the indazolide anion.

-

Alkylation: Add the desired alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise at 0 °C.

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours. Monitor consumption of the starting material via LC-MS.

-

Workup: Quench the reaction slowly with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer 3x with Ethyl Acetate. Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography to isolate the pure N1-alkylated product.

Protocol B: N2-Selective Alkylation (Mitsunobu Protocol)

This protocol utilizes steric and electronic biases of the phosphonium intermediate to favor N2-alkylation 5.